molecular formula C6H3Cl2N3 B2551280 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine CAS No. 2105905-46-0

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2551280
CAS No.: 2105905-46-0
M. Wt: 188.01
InChI Key: KBMYBHMAMVXIQL-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (4,6-DCPP) is a heterocyclic compound with a pyrazole core structure and two chlorine atoms attached to the 1H position. It is a member of the pyrazole family, which is a group of five-membered heterocyclic compounds that are widely used in pharmacology and organic chemistry. The structure of 4,6-DCPP is shown in Figure 1.

Scientific Research Applications

Synthesis and Biomedical Applications

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine, as part of the pyrazolo[3,4-b]pyridine group, is significant in biomedical research due to its presence in various heterocyclic compounds. These compounds have been extensively studied, with over 300,000 1H-pyrazolo[3,4-b]pyridines described in literature. Their diverse substituents and synthetic methods offer a wide range of biomedical applications, highlighting their importance in scientific research (Donaire-Arias et al., 2022).

Synthesis Methods

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been a focus in research. For instance, Wu et al. (2012) explored novel synthesis methods for these compounds, indicating their versatility in chemical synthesis. The use of different starting materials and cyclization reactions opens up new possibilities for producing these compounds (Wu et al., 2012). Additionally, Huang and Zha (2011) reported a synthesis method characterized by its ease of operation, cost-effectiveness, and environmental friendliness, further emphasizing the compound's relevance in chemical research (Huang & Zha, 2011).

Applications in Sensing and Detection

A significant application of pyrazolo[3,4-b]pyridine derivatives is in the development of fluorescent probes for cation detection. García et al. (2019) synthesized tridentate ligands based on these compounds, demonstrating their effectiveness in detecting nanomolar concentrations of Cu2+ ions. This indicates their potential in sensing and detection technologies (García et al., 2019).

Antileishmanial and Anticancer Properties

Medeiros et al. (2017) investigated substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates for their antileishmanial properties against Leishmania amazonensis. The results showed significant activity, suggesting therapeutic applications (Medeiros et al., 2017). Moreover, Aggarwal et al. (2021) explored the cytotoxic effects of polyfunctionalized pyrazolo[3,4-b]pyridines against various cancer cell lines, underlining their potential in cancer research (Aggarwal et al., 2021).

Synthesis and Characterization in Other Studies

Other studies focused on the synthesis and structural characterization of pyrazolo[3,4-b]pyridine derivatives. This includes research on novel synthesis methods, structural analysis using spectroscopic data, and exploration of their chemical properties, further establishing their significance in scientific research. Examples of these studies include works by El-Bana et al. (2020), Heloisa de Mello et al. (2004), and Nikpassand et al. (2010) (El‐Bana et al., 2020), (de Mello et al., 2004), (Nikpassand et al., 2010).

Properties

IUPAC Name

4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)10-6-3(4)2-9-11-6/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMYBHMAMVXIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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